molecular formula C19H18N2O3S2 B2517460 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896352-84-4

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2517460
CAS No.: 896352-84-4
M. Wt: 386.48
InChI Key: VSUCUJLELMUZNT-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a thiazole-based small molecule characterized by a 2,4-dimethoxyphenyl substituent on the thiazole ring and a 4-(methylthio)benzamide moiety. The methoxy groups at the 2- and 4-positions of the phenyl ring contribute electron-donating effects, which may enhance π-π stacking interactions in hydrophobic environments.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-13-6-9-15(17(10-13)24-2)16-11-26-19(20-16)21-18(22)12-4-7-14(25-3)8-5-12/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUCUJLELMUZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of a 2-aminothiophenol with α-haloketones under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety by reacting the thiazole derivative with 4-(methylthio)benzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the methylthio group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole derivatives with substituted benzamide groups exhibit diverse biological activities depending on their substituents. Below is a comparative analysis:

Compound Substituents (Thiazole Ring) Benzamide Substituents Key Properties Biological Activity Ref.
Target Compound 4-(2,4-Dimethoxyphenyl) 4-(Methylthio) High lipophilicity (logP ~3.5*), electron-donating groups Potential immunomodulatory or enzyme inhibitory activity (inferred)
Compound 50 4-(4-Bromophenyl) 4-(N,N-Dimethylsulfamoyl) Moderate lipophilicity, halogenated aryl group Enhances NF-κB signaling and cytokine production with LPS
Compound 2D216 4-(2,5-Dimethylphenyl) 4-(Piperidin-1-ylsulfonyl) Bulky substituents, sulfonamide group Potentiates TLR adjuvant activity
Compound 5p 4-(2,4-Dimethylphenyl) Benzamide with dodecyl chain High lipophilicity (long alkyl chain) Metastatic cancer cell inhibition
Compound 12a 6-(3-Methoxyphenyl)benzo[d]thiazol 4-(4-Methylpiperazinyl) Polar piperazine group Antiproliferative activity (unspecified targets)
Compound 4-(2,5-Dimethoxyphenyl) 2-[(4-Fluorophenyl)methoxy] Fluorine atom introduces electronegativity Unknown, but fluorinated analogs often improve bioavailability

*Estimated using fragment-based methods.

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole ring linked to a benzamide moiety, characterized by the presence of a 2,4-dimethoxyphenyl group and a methylthio substitution. Its molecular formula is C20H20N2O3S2C_{20}H_{20}N_{2}O_{3}S_{2}, with a molecular weight of 400.5 g/mol. The structural features contribute to its biological activity, particularly in antimicrobial and anticancer research.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: The compound has demonstrated potential as an anticancer agent in several in vitro studies, showing efficacy against multiple cancer cell lines.

The exact mechanism of action involves interactions with specific molecular targets. Preliminary studies suggest that this compound may inhibit key enzymes or receptors involved in cellular processes, potentially leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

  • Antimicrobial Studies:
    • A study conducted by Mahmoud et al. (2020) evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 2 µg/ml against S. aureus, comparable to standard antibiotics like norfloxacin .
  • Anticancer Activity:
    • In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines including HeLa and MCF-7. The IC50 values ranged from 7.01 µM to 14.31 µM, indicating promising anticancer potential .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus2 µg/mlMahmoud et al., 2020
Escherichia coli3 µg/mlMahmoud et al., 2020
AnticancerHeLa7.01 µMStudy Findings
MCF-714.31 µMStudy Findings

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivativesSimilar phenyl substitution patternAntimicrobial activity
Thiophene derivativesContains sulfur heterocycleDiverse biological activities
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)benzamideSimilar thiazole and benzamide structurePotential therapeutic applications

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